molecular formula C23H22N4O B11306421 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-methylquinolin-4-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-methylquinolin-4-yl)methanone

Katalognummer: B11306421
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: KCNCXMUPFSQMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-METHYLQUINOLINE is a complex organic compound that features a quinoline core substituted with a benzimidazole moiety and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-METHYLQUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole moiety, which is then coupled with a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-METHYLQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-METHYLQUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-METHYLQUINOLINE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s ability to intercalate into DNA makes it a potent inhibitor of DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1H-BENZIMIDAZOL-2-YL)ANILINE: Shares the benzimidazole moiety but lacks the quinoline ring.

    NOCODAZOLE: Contains a benzimidazole core and is known for its antineoplastic properties.

    TERT-BUTYL 4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a tert-butyl group instead of the quinoline ring.

Uniqueness

4-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-2-METHYLQUINOLINE is unique due to its combination of a quinoline ring with a benzimidazole moiety and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Eigenschaften

Molekularformel

C23H22N4O

Molekulargewicht

370.4 g/mol

IUPAC-Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylquinolin-4-yl)methanone

InChI

InChI=1S/C23H22N4O/c1-15-14-18(17-6-2-3-7-19(17)24-15)23(28)27-12-10-16(11-13-27)22-25-20-8-4-5-9-21(20)26-22/h2-9,14,16H,10-13H2,1H3,(H,25,26)

InChI-Schlüssel

KCNCXMUPFSQMAH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.